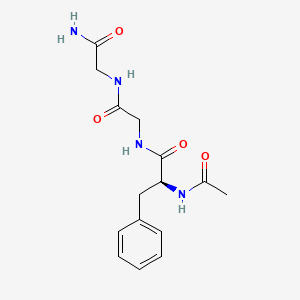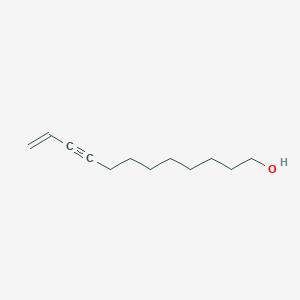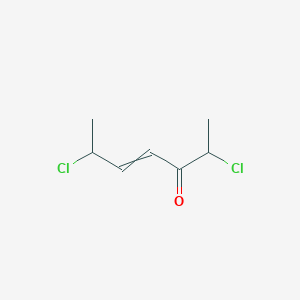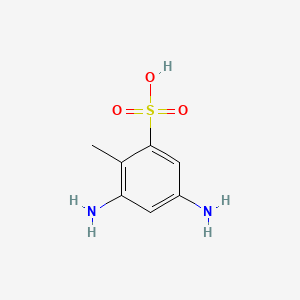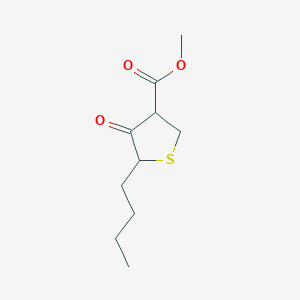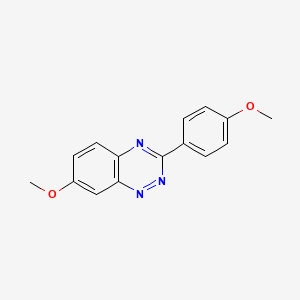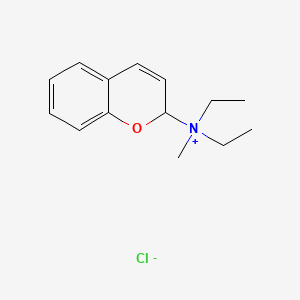
N,N-Diethyl-2H-1-benzopyran-3-methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2H-1-benzopyran-3-methanamine hydrochloride is a chemical compound with a complex structure that includes a benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2H-1-benzopyran-3-methanamine hydrochloride typically involves the reaction of 2H-1-benzopyran-3-methanamine with diethylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2H-1-benzopyran-3-methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzopyran derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N,N-Diethyl-2H-1-benzopyran-3-methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2H-1-benzopyran-3-methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one: Known for its anticoagulant properties.
3H-2-Benzopyran-3-one: Studied for its potential anticancer activities.
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Investigated for its antioxidant properties.
Uniqueness
N,N-Diethyl-2H-1-benzopyran-3-methanamine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
83823-39-6 |
|---|---|
Molecular Formula |
C14H20ClNO |
Molecular Weight |
253.77 g/mol |
IUPAC Name |
2H-chromen-2-yl-diethyl-methylazanium;chloride |
InChI |
InChI=1S/C14H20NO.ClH/c1-4-15(3,5-2)14-11-10-12-8-6-7-9-13(12)16-14;/h6-11,14H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
MUUCSHNVDPVPME-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)C1C=CC2=CC=CC=C2O1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


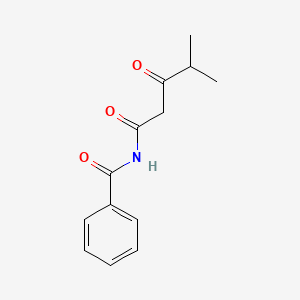
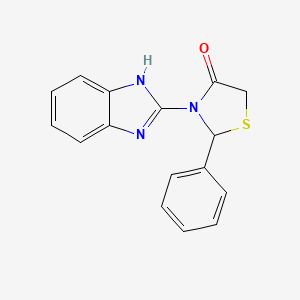
![2-[(Dimethylamino)methyl]cyclopentan-1-ol](/img/structure/B14425424.png)
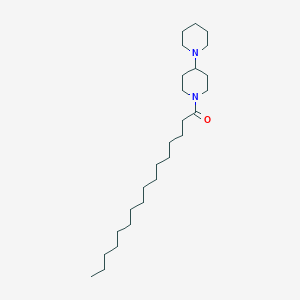
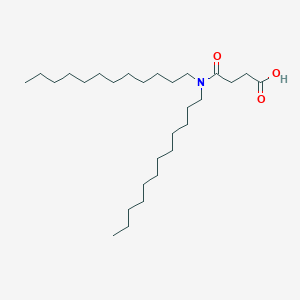
![2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14425442.png)
![[Tert-butyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14425446.png)
![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14425456.png)
